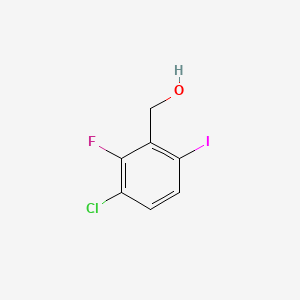
(3-Chloro-2-fluoro-6-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a benzene ring, along with a methanol group. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)methanol typically involves the halogenation of a benzene derivative followed by the introduction of a methanol group. One common method is the sequential halogenation of benzene to introduce the chloro, fluoro, and iodo groups, followed by a reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure the selective introduction of the desired substituents. The final step often involves the reaction of the halogenated benzene derivative with formaldehyde in the presence of a catalyst to yield the methanol derivative.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chloro, fluoro, and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(3-Chloro-2-fluoro-6-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methanol group can form hydrogen bonds, further affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
- (3-Chloro-2-fluoro-6-bromophenyl)methanol
- (3-Chloro-2-fluoro-6-iodophenyl)ethanol
- (3-Chloro-2-fluoro-6-iodophenyl)acetone
Comparison: (3-Chloro-2-fluoro-6-iodophenyl)methanol is unique due to the presence of the iodo group, which imparts distinct reactivity compared to similar compounds with different halogen substituents. The combination of chloro, fluoro, and iodo groups on the benzene ring makes this compound particularly versatile in various chemical reactions, offering unique properties and applications in research and industry.
Propiedades
Fórmula molecular |
C7H5ClFIO |
|---|---|
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
(3-chloro-2-fluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
Clave InChI |
QKFLZVRADQEMRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)F)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















